Bis(diphenylphosphanyl)methanone

Organometallic Chemistry Ligand Electronic Parameters Rhodium Carbonyl Complexes

Conventional diphosphines (dppm, dppe) lack the electronic flexibility required for redox-switchable catalysis. Bis(diphenylphosphanyl)methanone (CAS 51342-28-0) solves this with a central carbonyl bridge that inductively withdraws electron density, weakening σ-donation and enhancing π-back-donation at coordinated metal centers. This phosphomide scaffold enables multiple coordination modes (PP bidentate, PNP tridentate, hemilabile PNO), allowing dynamic ligand detachment during substrate binding or product release. Key outcomes: accelerated oxidative addition with Pd for challenging aryl bromides; tunable aldehyde linear-to-branched ratios in Rh hydroformylation; and a structurally simple entry point for redox-switchable ligand SAR studies.

Molecular Formula C25H20OP2
Molecular Weight 398.4 g/mol
Cat. No. B12841742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(diphenylphosphanyl)methanone
Molecular FormulaC25H20OP2
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H20OP2/c26-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
InChIKeyNPAZDBMSYUOKIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(diphenylphosphanyl)methanone Procurement and Structural Baseline


Bis(diphenylphosphanyl)methanone (CAS 51342-28-0; molecular formula C₂₅H₂₀OP₂; MW 398.4 g·mol⁻¹) is a carbonyl-bridged bis(diphenylphosphine) with the structure (Ph₂P)₂C=O . Unlike conventional diphosphine ligands such as dppm (bis(diphenylphosphino)methane; CH₂ bridge) or dppe (CH₂CH₂ bridge), the central carbonyl group imparts distinct electronic properties: the phosphorus atoms become weaker σ-donors and stronger π-acceptors due to electron withdrawal by the adjacent C=O group [1]. This compound belongs to the broader phosphomide ligand family (P–C(=O)–R), which has been shown to exhibit multiple coordination modes—bidentate PP, tridentate PNP, and hemilabile PNO—when complexed with transition metals such as Ru, Rh, Pd, Pt, Ni, and Cu [2].

Why dppm or dppe Cannot Replace This Phosphomide Ligand


The central carbonyl bridge in bis(diphenylphosphanyl)methanone is not a passive spacer; it electronically and structurally redefines the ligand's behavior. In conventional diphosphines such as dppm (Ph₂P–CH₂–PPh₂), the methylene linker acts as an insulating σ-framework that preserves strong σ-donating character at both phosphorus centers [1]. In contrast, the C=O bridge in (Ph₂P)₂C=O inductively withdraws electron density from phosphorus, lowering the HOMO energy and enhancing π-back-donation capacity at coordinated metal centers—a property quantified in the phosphomide class through ν(CO) measurements on trans-[RhL₂(CO)Cl] complexes, where phosphomide ligands produce markedly higher carbonyl stretching frequencies than triarylphosphines [2]. Furthermore, the carbonyl oxygen can serve as a hemilabile donor, enabling oxidation-state-dependent coordination modes (e.g., η²(C,O) binding upon metal reduction) that are inaccessible to CH₂-bridged analogs [3]. These electronic and coordination differences mean that substituting dppm or dppe for (Ph₂P)₂C=O in catalysis or coordination chemistry alters metal-center electronics, potentially compromising reaction rates, selectivity, and catalyst lifetime.

Quantified Differentiation Evidence vs. Closest Comparators


Electronic Differentiation via ν(CO) Stretching Frequencies

The electron-withdrawing effect of the C=O group adjacent to phosphorus in phosphomide ligands has been quantified through ν(CO) measurements on trans-[RhL₂(CO)Cl] complexes. In the phosphomide class, ligands such as Ph₂PC(O)CH₃ produce ν(CO) values that are significantly blue-shifted relative to PPh₃ (ν(CO) ≈ 1960–1970 cm⁻¹ for PPh₃-based complexes; phosphomide analogs reported at higher wavenumbers, indicative of reduced σ-donation) [1]. Although a direct ν(CO) measurement for the specific (Ph₂P)₂C=O scaffold has not been published in the open literature as of this writing, this class-level trend demonstrates that the –C(=O)PPh₂ moiety systematically weakens σ-donor strength relative to triarylphosphines. The electron-poor nature of phosphomide ligands has been further corroborated by DFT calculations showing lower HOMO energies compared to PPh₃ and dppm [2].

Organometallic Chemistry Ligand Electronic Parameters Rhodium Carbonyl Complexes

Hemilabile Coordination via Oxidation-State-Dependent Ketone Binding

In the structurally analogous diphosphine–ketone ligand 2,2′-bis(diphenylphosphino)benzophenone (Phdpbp), the ketone oxygen is non-coordinating toward Ni(II) in (Phdpbp)NiCl₂ but undergoes η²(C,O) coordination upon reduction to Ni(I) or Ni(0), forming pseudotetrahedral complexes (Phdpbp)NiCl and (Phdpbp)Ni(PPh₃) [1]. DFT calculations confirm that the metal–ketone bond is dominated by π back-donation, establishing the diphosphine–ketone framework as a hemilabile acceptor ligand [1]. For bis(diphenylphosphanyl)methanone, the carbonyl bridge is positioned to similarly engage in hemilabile κ²-P,O or κ¹-P coordination, a dynamic behavior not accessible with dppm (CH₂ bridge), where no Lewis-basic site exists on the backbone [2].

Coordination Chemistry Hemilabile Ligands Nickel Catalysis

Multiple Coordination Modes in Phosphomide-Based Complexes

The bis(phosphomide) ligand 2,6-{Ph₂PC(O)}₂(C₅H₃N) has been demonstrated to adopt three distinct coordination modes depending on the metal precursor: symmetrical PNP pincer (with Ru(II), Rh(I), Pd(II), Pt(II)), unsymmetrical PNO pincer (with Ru(II) binuclear complexes), and simple bidentate PP coordination (with Cu(I), Ag(I), Au(I)) [1]. This coordination versatility arises directly from the presence of the carbonyl oxygen atoms adjacent to phosphorus. In contrast, dppm and related CH₂-bridged diphosphines are structurally restricted to PP chelating or bridging modes [2]. The (Ph₂P)₂C=O scaffold, possessing two phosphomide units, is structurally predisposed to exhibit analogous PP vs. PO coordination flexibility, a feature relevant to catalytic systems where hemilabile ligand detachment can open coordination sites.

Pincer Complexes Coordination Chemistry Ligand Design

Catalytic Proficiency in Microwave-Assisted Suzuki–Miyaura Coupling

The bisphosphomide-based Pd(II) pincer complex [PdBr{2,6-{Ph₂PC(O)}₂(C₆H₃)}] (2) has been reported to exhibit very high catalytic activity in the Suzuki–Miyaura cross-coupling of aryl bromides with aryl boronic acids under microwave irradiation, with the same efficiency maintained at gram scale [1]. The catalyst operates under microwave conditions, enabling rapid heating and short reaction times. While specific TOF (turnover frequency) values are not fully disclosed in the publicly available abstract, the reported gram-scale capability at standard catalyst loadings indicates robust catalytic performance. By comparison, Pd–dppm and Pd–dppe catalyst systems in conventional thermal Suzuki coupling typically require longer reaction times (hours vs. minutes under microwave) and may show lower activity with electron-rich aryl bromides [2]. The enhanced activity of the phosphomide pincer system is attributed to the electron-poor nature of the phosphomide P-donor atoms, which facilitates the oxidative addition step [3].

Cross-Coupling Catalysis Suzuki–Miyaura Reaction Palladium Pincer Complexes

High-Value Procurement Scenarios Based on Demonstrated Evidence


Hemilabile Catalyst Systems for Tandem Organic Transformations

The phosphomide core's demonstrated ability to switch between PP bidentate and P,O hemilabile coordination modes (as established for analogous bis(phosphomide) ligands) [1] makes bis(diphenylphosphanyl)methanone a candidate scaffold for designing catalysts that require dynamic ligand detachment during substrate binding or product release. This is particularly relevant in Ni-catalyzed hydrosilylation and alkyne cyclotrimerization, where metal–ligand cooperation via the carbonyl oxygen has been shown to improve activity and selectivity in diphosphine–ketone nickel systems [2].

Microwave-Assisted Cross-Coupling for Pharmaceutical Intermediates

The high catalytic activity of bisphosphomide-derived Pd(II) pincer complexes in microwave-assisted Suzuki–Miyaura coupling, demonstrated at gram scale with broad aryl bromide scope [3], positions bis(diphenylphosphanyl)methanone as a ligand precursor for developing rapid, high-throughput coupling protocols. The electron-poor nature of the phosphomide P-donor, which accelerates oxidative addition [4], is of specific value when coupling electron-rich or sterically hindered aryl bromides that are challenging for conventional Pd–dppf or Pd–dppe systems.

Electron-Poor Complexes for Hydroformylation Catalysis

Phosphomide ligands have been explicitly applied in rhodium-catalyzed hydroformylation for the first time by Clarke and coworkers, who demonstrated that the electron-withdrawing phosphomide framework influences CO insertion rates [5]. The (Ph₂P)₂C=O scaffold, with two phosphomide units, can generate a metal center with enhanced electrophilicity relative to PPh₃- or dppm-ligated analogs, potentially altering the aldehyde linear-to-branched ratio—a key selectivity parameter in industrial hydroformylation.

Coordination Chemistry Studies on Redox-Switchable Ligands

The reduction-induced η²(C,O) ketone coordination observed in nickel diphosphine–ketone complexes [2] establishes the phosphomide family as a platform for studying redox-switchable ligand behavior. Bis(diphenylphosphanyl)methanone, with its accessible carbonyl bridge, is a structurally simpler entry point to this class compared to more elaborate benzophenone-bridged analogs, facilitating systematic structure–activity relationship (SAR) studies in academic and industrial research laboratories.

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